

Technical Guide on the Solubility of 4-Butylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylphenol-d5**

Cat. No.: **B1380642**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for the deuterated compound **4-Butylphenol-d5** is not readily available in public literature. The physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, this guide provides solubility data and related information for 4-tert-butylphenol (CAS 98-54-4) as a close surrogate.

Executive Summary

4-tert-Butylphenol is an organic compound widely used in the production of resins, polymers, and as an intermediate in chemical synthesis.^[1] Its solubility is a critical parameter for its application in various industrial and research settings, influencing process design, formulation, and environmental fate. This document provides a summary of its solubility in organic solvents, a detailed experimental protocol for solubility determination, and a discussion of its known biological interactions as an endocrine disruptor.

Solubility Data

4-tert-Butylphenol is a white solid crystalline compound with a characteristic phenolic odor.^{[1][2]} Its molecular structure, featuring a polar hydroxyl group and a nonpolar tert-butyl group, dictates its solubility profile. Following the principle of "like dissolves like," it exhibits good solubility in many organic solvents while having limited solubility in water.^[2]

Table 1: Solubility of 4-tert-Butylphenol

Solvent	Formula	Type	Solubility	Temperature (°C)
Water	H ₂ O	Polar Protic	0.6 g/L	20
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	Not Specified
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble	Not Specified
Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble	Not Specified
Chloroform	CHCl ₃	Polar Aprotic	Soluble	Not Specified
Alkalis	e.g., NaOH(aq)	Aqueous Base	Soluble	Not Specified

Data compiled from multiple sources.[\[2\]](#)

Experimental Protocol: Solubility Determination by Shake-Flask Method

The following protocol is a standardized method for determining the solubility of a solid compound in an organic solvent, based on the OECD Guideline 105 (Shake-Flask Method) and gravimetric analysis.

Objective: To determine the saturation solubility of 4-tert-butylphenol in a given organic solvent at a constant temperature.

Materials:

- 4-tert-Butylphenol (solid)
- Selected organic solvent (e.g., ethanol, acetone)
- Analytical balance
- Thermostatic shaker or water bath with agitation

- Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)
- Centrifuge and centrifuge tubes (or filtration apparatus with appropriate solvent-resistant filters)
- Pipettes
- Pre-weighed evaporation dishes
- Drying oven

Procedure:

- Preparation: Add an excess amount of solid 4-tert-butylphenol to several flasks. The excess solid is crucial to ensure saturation is reached.
- Solvent Addition: Add a known volume of the selected organic solvent to each flask.
- Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required to achieve saturation.
- Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the undissolved solid settle.
- Sample Collection: Carefully extract a clear aliquot of the supernatant (the saturated solution) without disturbing the sediment. This is typically done using a pipette. To ensure no solid particles are transferred, centrifugation of the sample followed by collection of the supernatant is the preferred method.
- Gravimetric Analysis:
 - Transfer a known volume of the clear saturated solution into a pre-weighed, dry evaporation dish.
 - Record the total weight of the dish plus the solution.

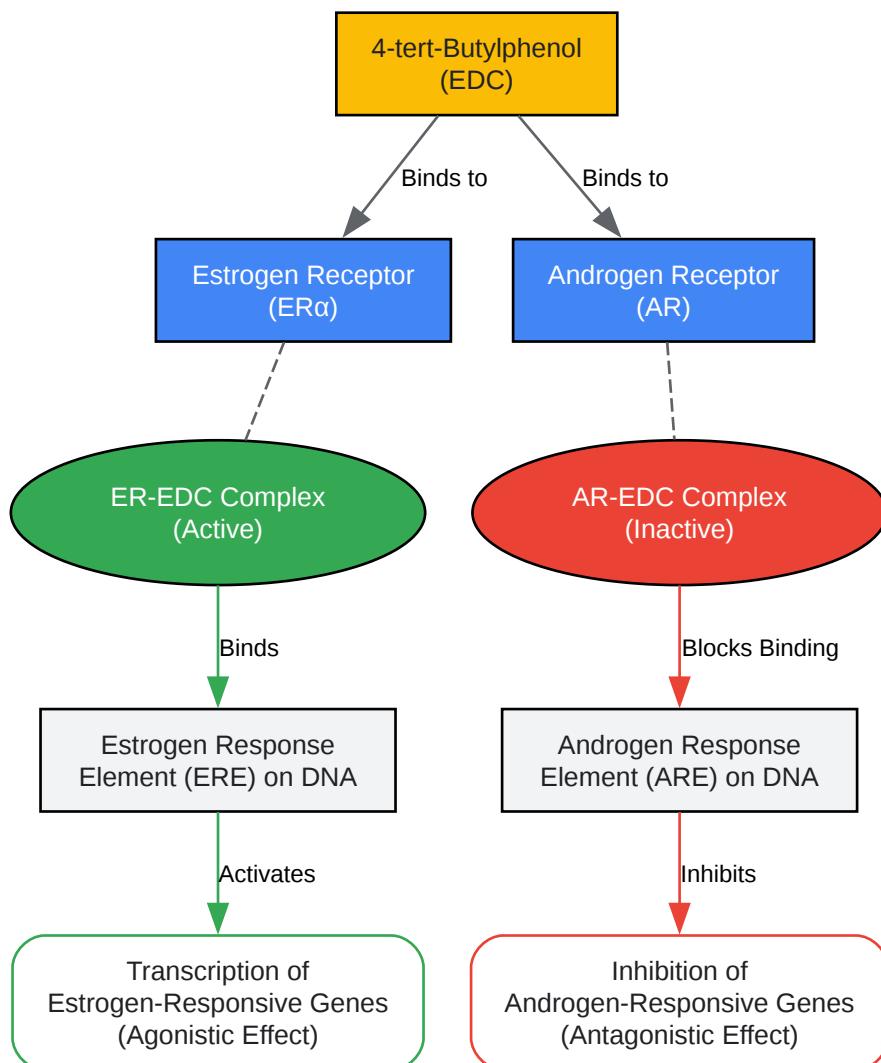
- Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without degrading the solute.
- Once the solute is completely dry, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

- Calculation:
 - Mass of Solute: (Weight of dish + dry solute) - (Weight of empty dish)
 - Mass of Solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
 - Solubility: (Mass of Solute / Mass of Solvent) * 100 (expressed as g/100g of solvent). The result can also be converted to other units like g/L.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.



[Click to download full resolution via product page](#)

Workflow for Solubility Determination via Shake-Flask Method.

Biological Signaling Pathway

4-tert-Butylphenol is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways. Its primary mechanism involves acting as an agonist for the estrogen receptor (ER) and an antagonist for the androgen receptor (AR). This can lead to a variety of adverse health effects.

[Click to download full resolution via product page](#)

Endocrine disruption mechanism of 4-tert-Butylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Technical Guide on the Solubility of 4-Butylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1380642#4-butylphenol-d5-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b1380642#4-butylphenol-d5-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com